molecular formula C14H16N2O4S B3266845 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide CAS No. 438003-24-8

4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide

Cat. No.: B3266845
CAS No.: 438003-24-8
M. Wt: 308.35 g/mol
InChI Key: ZHGWWAAMLZNOMU-UHFFFAOYSA-N
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Description

4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 g/mol. It features a benzenesulfonamide core, a well-established pharmacophore in medicinal chemistry known for its diverse biological activities. The compound is characterized by a 4-aminophenyl group attached to the sulfonamide function and a 3,4-dimethoxyphenyl substituent on the nitrogen atom. Sulfonamide-containing compounds are extensively investigated in scientific research, particularly as inhibitors of carbonic anhydrases , a family of zinc metalloenzymes . These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons and are involved in critical physiological processes such as pH regulation, ion transport, and respiration . Altered expression of specific CA isozymes is linked to various disorders, including glaucoma, epilepsy, and cancer . The primary sulfonamide group (-SO2NH2) can coordinate the zinc ion in the active site of carbonic anhydrases, making this compound a valuable scaffold for developing potent enzyme inhibitors . Researchers can utilize this compound as a key intermediate or precursor in organic synthesis and medicinal chemistry. The presence of the aromatic amine group allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) for targeting specific CA isoforms or other biological targets . This compound is supplied for research applications such as enzyme inhibition assays, biophysical binding studies, and the synthesis of more complex derivatives. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-amino-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-19-13-8-5-11(9-14(13)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGWWAAMLZNOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide typically involves the reaction of 4-amino-benzenesulfonamide with 3,4-dimethoxybenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Sulfonamide Derivatives with Varied Aryl Substituents

A series of benzenesulfonamides (4a–j) synthesized by TUBITAK researchers includes compound 4e , which bears a 3,4-dimethoxyphenyl group. Structural analogs in this series feature substituents such as phenyl (4a), 4-methoxyphenyl (4b), and 2,5-dimethoxyphenyl (4f). Key differences arise in electronic and steric properties:

  • Electron-donating vs.
  • Substituent position : 2-Methoxy (4d) and 3,4-dimethoxy (4e) variants demonstrate how ortho vs. para/meta methoxy placement affects molecular conformation .

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Compound ID Aryl Substituent Key Properties/Activities Reference
Target 3,4-Dimethoxyphenyl Mp: 186–187°C; synthesis yield 95%
4e 3,4-Dimethoxyphenyl Part of a pyrazoline-based series
4b 4-Methoxyphenyl Not reported
15 4-(Trifluoromethyl)phenyl Electron-withdrawing substituent

Modifications in the Sulfonamide Side Chain

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide : This analog introduces a phenethyl linker and a methyl group on the benzene ring. The ethyl spacer may increase hydrophobicity, while the methyl group could alter metabolic stability compared to the target compound .
  • Sulfametazina and Sulfamerazine : These pyrimidinyl-substituted sulfonamides exhibit distinct solubility profiles in alcohol-water mixtures, highlighting how heterocyclic substituents (vs. dimethoxyphenyl) impact physicochemical behavior .

Enzyme Inhibition and Anticancer Potential

  • VEGFR-2 Inhibition: Derivatives like Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (10) and Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (19) demonstrate potent VEGFR-2 inhibition, surpassing dasatinib in activity. The 3,4-dimethoxyphenyl group here likely enhances binding affinity through hydrophobic interactions .
  • DNA Methyltransferase (DNMT) Inhibition : Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., TMC and DMCHC) show enhanced stability and enzyme inhibition, suggesting the dimethoxy motif’s broader utility in drug design .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Sulfamerazine and Sulfametazina exhibit solubility dependent on solvent polarity, a trait likely shared with the target compound due to its polar sulfonamide group .
  • Metabolic Stability : The dimethoxy groups in TMC and DMCHC reduce oxidative metabolism, a strategy applicable to sulfonamides for enhancing bioavailability .

Biological Activity

4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound operates through mechanisms similar to other members of the sulfonamide class, primarily by inhibiting bacterial folate synthesis. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.

Target Enzyme : The primary target of this compound is dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), this compound inhibits the enzyme's activity, disrupting folate production essential for DNA synthesis and bacterial replication.

Biochemical Pathways : The inhibition of dihydropteroate synthetase leads to a blockade in the folate synthesis pathway, which is vital for bacterial growth and proliferation. This results in the prevention of DNA replication and ultimately inhibits bacterial growth.

Pharmacokinetics

Sulfonamides like this compound are generally well absorbed from the gastrointestinal tract. They are widely distributed throughout body tissues, metabolized in the liver, and excreted via urine. These pharmacokinetic properties enhance their efficacy as therapeutic agents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by inhibiting specific cancer-related enzymes. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance its anticancer efficacy .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. Results indicated a strong correlation between structural modifications and antibacterial potency, particularly against E. coli and Pseudomonas aeruginosa .
  • Cytotoxicity Assessment : In a cytotoxicity study involving cancer cell lines, this compound demonstrated significant apoptotic effects at submicromolar concentrations. The results suggest that it could be a promising candidate for further development as an anticancer therapeutic agent .

Data Table: Biological Activities

Activity Type Tested Strains/Cells Results Reference
AntibacterialS. aureus, Bacillus subtilisMIC = 20–28 μg/mL
AnticancerVarious cancer cell linesInduced apoptosis
Enzyme InhibitionDihydropteroate synthetaseInhibition observed

Q & A

Q. What are the standard synthetic routes for 4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between 4-aminobenzenesulfonyl chloride and 3,4-dimethoxyaniline. Key steps include:

  • Amine activation : The aniline derivative (3,4-dimethoxyaniline) is reacted with a sulfonyl chloride group under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to stabilize intermediates .
  • Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization often requires precise pH and temperature control (~0–5°C for exothermic steps) .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the presence of aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and sulfonamide protons (δ ~7.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 353.1 for C14_{14}H16_{16}N2_2O4_4S) .
  • IR spectroscopy : Stretching frequencies for S=O (~1350 cm1^{-1}) and N-H (~3300 cm1^{-1}) confirm functional groups .

Q. How does the solubility profile of this compound affect experimental design?

Limited solubility in aqueous buffers (e.g., PBS) necessitates the use of organic solvents like DMSO for biological assays. Solubility can be enhanced via:

  • Co-solvent systems : Ethanol or PEG-400 mixed with water (≤10% v/v) .
  • pH adjustment : Protonation of the amino group in acidic conditions improves aqueous solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalysts : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts accelerate sulfonamide bond formation .
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Byproduct management : Quenching with ice water removes unreacted sulfonyl chloride, followed by extraction with ethyl acetate .

Q. What structural features influence its biological activity?

  • Methoxy groups : The 3,4-dimethoxy substituents enhance lipophilicity, potentially improving membrane permeability in antimicrobial assays .
  • Sulfonamide moiety : Acts as a hydrogen bond acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase) .
  • Amino group : Modifications here (e.g., acetylation) can reduce cytotoxicity while retaining activity, as seen in analogous compounds .

Q. How can discrepancies in biological assay data be resolved?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to address variability .
  • Metabolite interference : Use LC-MS to identify degradation products in cell culture media that may skew results .
  • Positive controls : Compare with known sulfonamide drugs (e.g., sulfamethoxazole) to benchmark activity .

Q. What crystallographic data are available for structural analysis?

Single-crystal X-ray diffraction reveals:

  • Planar sulfonamide group : Facilitates π-π stacking with aromatic residues in target proteins .
  • Hydrogen bonding : The NH group forms bonds with methoxy oxygen atoms, stabilizing the crystal lattice .

Q. How can computational models predict reactivity or binding affinity?

  • DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with enzymes (e.g., dihydrofolate reductase) to prioritize synthetic analogs for testing .

Q. What comparative studies exist with structural analogs?

  • Chlorinated analogs : Replacement of methoxy groups with chlorine (e.g., 4-amino-N-(3,4-dichlorophenyl)benzene-1-sulfonamide) increases antibacterial potency but reduces solubility .
  • Nitro-substituted analogs : The nitro group enhances electron-withdrawing effects, altering redox properties in catalytic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide
Reactant of Route 2
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4-amino-N-(3,4-dimethoxyphenyl)benzene-1-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.